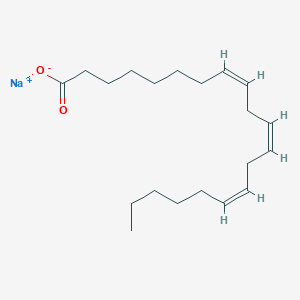

Sodium dihomo-gamma-linolenate

Description

Significance of Dihomo-gamma-linolenic Acid as a Key Omega-6 Polyunsaturated Fatty Acid in Mammalian Physiology

Dihomo-gamma-linolenic acid (DGLA) is a 20-carbon omega-6 polyunsaturated fatty acid that holds a unique position in mammalian fatty acid metabolism. nih.gov It is not typically obtained in large amounts from the diet but is primarily synthesized endogenously from the essential fatty acid linoleic acid (LA). mdpi.commdpi.com This metabolic conversion involves a series of enzymatic steps: LA is first converted to gamma-linolenic acid (GLA) by the enzyme Δ6-desaturase, and GLA is subsequently elongated to DGLA by an elongase enzyme. mdpi.comresearchgate.net

The significance of DGLA lies in its role as a critical metabolic intermediate. It can be further metabolized to arachidonic acid (AA) by the enzyme Δ5-desaturase. mdpi.com However, this conversion is often limited, leading to the accumulation of DGLA in cell membranes, where it can be released to act as a substrate for various enzymes. nih.govmdpi.com This strategic position allows DGLA to be a precursor to a distinct set of signaling molecules with important biological activities. wikipedia.org The balance between DGLA and its precursor, GLA, as well as its metabolic product, AA, is a critical factor in maintaining physiological homeostasis. nih.gov

Overview of Dihomo-gamma-linolenic Acid's Multifaceted Roles in Cellular Homeostasis and Intercellular Communication

DGLA plays a multifaceted role in maintaining cellular homeostasis and facilitating intercellular communication primarily through its conversion into bioactive lipid mediators. When released from cell membranes, DGLA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids with potent biological effects. mdpi.comresearchgate.net

One of the key metabolites of DGLA is prostaglandin (B15479496) E1 (PGE1), produced via the COX pathway. mdpi.comcaymanchem.com PGE1 is a potent vasodilator, meaning it helps to widen blood vessels, and it also inhibits platelet aggregation, which is a key step in blood clot formation. wikipedia.orgdrugbank.comstarship.org.nz These actions contribute to the regulation of blood pressure and cardiovascular health. mdpi.comdrugbank.com Another important metabolite is 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE), which is formed through the LOX pathway. mdpi.comresearchgate.net 15-HETrE has been shown to possess anti-inflammatory properties. hmdb.ca

DGLA and its derivatives also influence cellular signaling and gene expression. For instance, DGLA can attenuate the expression of pro-inflammatory genes in macrophages. nih.govmedchemexpress.com It has been observed to inhibit the phosphorylation of STAT1, a key signaling molecule in inflammatory pathways. nih.govnih.gov Furthermore, DGLA can reduce the expression of adhesion molecules on endothelial cells, which is a critical step in the inflammatory response. soton.ac.uk Through these mechanisms, DGLA participates in a complex network of intercellular communication that is vital for maintaining the normal functioning of tissues and organs.

Conceptual Framework of Dihomo-gamma-linolenic Acid in Modulating Inflammatory and Proliferative Cellular Processes

The modulatory effects of DGLA on inflammatory and proliferative processes are central to its research significance. A key aspect of this is its competitive relationship with arachidonic acid (AA). Both DGLA and AA are substrates for the same COX and LOX enzymes. jst.go.jp However, the eicosanoids derived from DGLA, such as PGE1 and the series-1 prostanoids, generally have anti-inflammatory or less inflammatory properties compared to the eicosanoids derived from AA, such as prostaglandin E2 (PGE2) and the series-2 prostanoids and series-4 leukotrienes. wikipedia.orgjst.go.jp By competing with AA, DGLA can shift the balance of eicosanoid production towards a less inflammatory state. mdpi.com

Furthermore, the DGLA metabolite 15-HETrE can actively inhibit the synthesis of pro-inflammatory leukotrienes from AA. wikipedia.orgresearchgate.net For example, 15(S)-HETrE has been shown to be an inhibitor of the 5-lipoxygenase enzyme, which is crucial for the production of potent pro-inflammatory leukotrienes. caymanchem.commedchemexpress.com

DGLA also exhibits anti-proliferative effects in various cell types. researchgate.netfrontiersin.org It has been shown to suppress the proliferation of smooth muscle cells, which is a key event in the development of atherosclerosis. mdpi.comnih.gov In some cancer cell models, DGLA has been observed to inhibit cell growth and induce apoptosis (programmed cell death). researchgate.netresearchgate.net The mechanisms behind these anti-proliferative effects are multifaceted and can involve the modulation of signaling pathways that control cell division and survival. nih.gov

Interactive Data Table: Inhibitory Action of a DGLA Metabolite

The following table provides data on the inhibitory concentration (IC50) of the DGLA metabolite 15(S)-HETrE on the 5-lipoxygenase (5-LO) enzyme in human polymorphonuclear leukocytes (PMNL).

| Compound | Enzyme Target | Cell Type | IC50 Value |

| 15(S)-HETrE | 5-Lipoxygenase (5-LO) | Human PMNL | 4.6 µM caymanchem.commedchemexpress.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(8Z,11Z,14Z)-icosa-8,11,14-trienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6-,10-9-,13-12-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGOEODKLMPIRQ-HPFCUAHCSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65881-87-0 | |

| Record name | Sodium dihomo-gamma-linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065881870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM DIHOMO-.GAMMA.-LINOLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIY57A1X5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Upstream Metabolic Pathways of Dihomo Gamma Linolenic Acid

Precursor Fatty Acids and their Enzymatic Conversion Pathways

The formation of DGLA relies on the sequential modification of precursor fatty acids. The pathway originates with linoleic acid, which is converted to gamma-linolenic acid, the direct precursor to DGLA.

Linoleic acid (LA) is an 18-carbon omega-6 fatty acid that is classified as essential because it cannot be synthesized by the human body and must be acquired through diet. mdpi.comnih.gov As the most abundant PUFA in human tissues, it serves as the foundational molecule for the synthesis of several longer-chain omega-6 fatty acids, including DGLA. mdpi.com The metabolic cascade begins with the conversion of LA into gamma-linolenic acid (GLA), which sets the stage for subsequent elongation to DGLA. wikipedia.orgmdpi.commdpi.com

Gamma-linolenic acid (GLA), an 18-carbon fatty acid with three double bonds (18:3, ω-6), is the direct precursor to DGLA. wikipedia.orgmdpi.com DGLA is synthesized in the body through the elongation of the GLA carbon chain. wikipedia.org The availability of GLA, which is produced from the desaturation of linoleic acid, is a critical factor determining the rate of DGLA synthesis. wikipedia.org Studies have shown that dietary supplementation with GLA-rich oils can effectively increase the levels of DGLA in circulating lipids and cell membranes. mdpi.comnih.gov

Enzymatic Steps Governing Dihomo-gamma-linolenic Acid Formation

The conversion of precursor fatty acids into DGLA is catalyzed by two key enzymes: a desaturase that creates GLA from LA, and an elongase that extends the GLA chain to form DGLA.

The initial and rate-limiting step in the conversion of linoleic acid to its downstream metabolites is catalyzed by the enzyme Delta-6 desaturase (D6D), which is encoded by the FADS2 gene. wikipedia.orgembopress.orgmdpi.com This enzyme introduces a double bond at the sixth carbon position from the carboxyl end of linoleic acid, thereby converting it to gamma-linolenic acid. mdpi.comwikipedia.org The activity of D6D is paramount; genetic deficiencies in the FADS2 gene can abolish the synthesis of long-chain PUFAs from their essential fatty acid precursors. embopress.orgdshs-koeln.de

Following the formation of GLA, the fatty acid chain is elongated by the addition of two carbon atoms to form DGLA (20:3, ω-6). wikipedia.org This reaction is catalyzed by the enzyme fatty acid elongase 5, commonly known as ELOVL5. uniprot.orgnih.gov ELOVL5 is part of a family of enzymes responsible for the elongation of very long-chain fatty acids and demonstrates a high degree of specificity for polyunsaturated acyl-CoA substrates, including GLA. uniprot.orgnih.gov The action of ELOVL5 effectively converts the 18-carbon GLA into the 20-carbon DGLA. mdpi.comnih.gov

Regulatory and Rate-Limiting Steps within the Omega-6 Polyunsaturated Fatty Acid Biosynthesis Pathway Influencing Dihomo-gamma-linolenic Acid Levels

The activity of D6D and other enzymes in the pathway can be influenced by a variety of factors. For instance, omega-3 fatty acids are known to compete with omega-6 fatty acids for the same desaturase and elongase enzymes, meaning the dietary balance of these fatty acids can impact DGLA production. mdpi.comresearchgate.net Furthermore, metabolic conditions such as hyperglycemia and hypercholesterolemia have been shown to impair the function of desaturase enzymes. themedicalbiochemistrypage.org The expression of the genes encoding these enzymes, such as ELOVL5, is also subject to regulation by nuclear transcription factors, including sterol regulatory element-binding protein 1 (SREBP-1) and peroxisome proliferator-activated receptor alpha (PPARα). nih.gov Additionally, micronutrients like zinc serve as essential co-factors for fatty acid metabolizing enzymes, and a deficiency can negatively affect D6D activity. mdpi.com

Downstream Metabolism and Bioactive Derivatives of Dihomo Gamma Linolenic Acid

Cyclooxygenase (COX) Pathway Metabolites of Dihomo-gamma-linolenic Acid

The cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of DGLA into the 1-series prostanoids. This family of metabolites is generally associated with anti-inflammatory and vasodilatory effects, distinguishing them from the pro-inflammatory prostanoids derived from arachidonic acid (AA).

DGLA is metabolized by both COX-1 and COX-2 to form prostaglandin (B15479496) H1 (PGH1) acs.org. This intermediate is then further converted by specific synthases into various 1-series prostanoids. These include prostaglandin E1 (PGE1), prostaglandin D1 (PGD1), and thromboxane (B8750289) A1 (TXA1) researchgate.netwikipedia.org. PGE1, in particular, has been identified as possessing anti-inflammatory properties nih.gov. The formation of these 1-series prostaglandins (B1171923) is a key outcome of DGLA metabolism and contributes to its distinct biological profile nih.govmdpi.com. The supplementation with DGLA's precursor, gamma-linolenic acid (GLA), has been shown to increase the production of PGE1 eventact.com.

Table 1: Key 1-Series Prostanoids Derived from DGLA via the COX Pathway

| Precursor | Enzyme Pathway | Intermediate | Key Metabolites | Associated Effects |

|---|---|---|---|---|

| Dihomo-gamma-linolenic Acid (DGLA) | Cyclooxygenase (COX-1 & COX-2) | Prostaglandin H1 (PGH1) | Prostaglandin E1 (PGE1) | Anti-inflammatory, Vasodilation |

| Prostaglandin D1 (PGD1) | Anti-inflammatory properties | |||

| Thromboxane A1 (TXA1) | Weak platelet aggregator |

The metabolism of DGLA via the COX pathway presents a significant contrast to that of arachidonic acid (AA), another 20-carbon omega-6 fatty acid. While DGLA is the precursor to the 1-series prostaglandins, AA is the precursor to the 2-series prostaglandins (e.g., PGE2, PGD2, TXA2) and 4-series leukotrienes, which are potent pro-inflammatory mediators wikipedia.orgnih.gov.

A key difference lies in the substrate preference of the COX isoforms. Research indicates that COX-1 metabolizes AA preferentially over DGLA. In contrast, COX-2 shows similar affinities and reaction rates for both DGLA and AA. This differential metabolism has significant implications for the balance of pro- and anti-inflammatory eicosanoids produced within a cell. Furthermore, DGLA can compete with AA for access to COX enzymes, thereby inhibiting the production of the pro-inflammatory 2-series prostanoids wikipedia.org. This competitive inhibition is a crucial mechanism by which DGLA exerts its anti-inflammatory effects.

Table 2: Comparison of COX Pathway Metabolism: DGLA vs. Arachidonic Acid

| Feature | Dihomo-gamma-linolenic Acid (DGLA) | Arachidonic Acid (AA) |

|---|---|---|

| Precursor for | 1-Series Prostanoids (PGE1, PGD1, TXA1) | 2-Series Prostanoids (PGE2, PGD2, TXA2) |

| General Effect of Metabolites | Generally anti-inflammatory | Generally pro-inflammatory |

| COX-1 Preference | Lower preference | Higher preference |

| COX-2 Affinity | Similar to AA | Similar to DGLA |

| Interaction | Competitively inhibits AA metabolism | Competes with DGLA for enzymes |

Lipoxygenase (LOX) Pathway Metabolites of Dihomo-gamma-linolenic Acid

The lipoxygenase (LOX) pathway represents another major route for DGLA metabolism. Different LOX isoenzymes can oxygenate DGLA to produce a class of metabolites known as hydroxy-eicosatrienoic acids (HETrEs).

DGLA can be metabolized by 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX) to form 12-hydroxy-8,10,14-eicosatrienoic acid (12-HETrE) and 15-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE), respectively researchgate.netnih.govnih.gov.

The formation of 12(S)-HETrE from DGLA via the 12-LOX pathway has been shown to inhibit platelet activation and thrombosis nih.govnih.govahajournals.org. This suggests a cardioprotective role for this specific DGLA metabolite.

Table 3: Key Metabolites of the DGLA Lipoxygenase (LOX) Pathway

| Enzyme | Metabolite | Key Research Finding |

|---|---|---|

| 12-Lipoxygenase (12-LOX) | 12-Hydroxy-eicosatrienoic acid (12-HETrE) | Inhibits platelet aggregation and thrombosis in a 12-LOX dependent manner nih.govahajournals.org. |

| 15-Lipoxygenase (15-LOX) | 15-Hydroxy-eicosatrienoic acid (15-HETrE) | Inhibits the synthesis of arachidonic acid-derived 5-lipoxygenase products (leukotrienes) nih.govnih.gov. |

Cytochrome P450 (CYP) and Epoxide Hydrolase (EH) Pathway Metabolites

The third major pathway for DGLA metabolism involves cytochrome P450 (CYP) epoxygenases and soluble epoxide hydrolase (sEH). This pathway generates epoxide and dihydroxy derivatives of DGLA.

DGLA is metabolized by cytochrome P450 (CYP) enzymes to form epoxy-PUFAs, specifically epoxyeicosadienoic acids (EEDs) acs.orgnih.gov. These epoxide metabolites can then be further hydrolyzed by the soluble epoxide hydrolase (sEH) enzyme into their corresponding dihydroxy-derivatives, known as dihydroxyeicosadienoic acids (DHEDs) acs.orgnih.govnih.gov. Recent research has identified these CYP-EH metabolites of DGLA as a novel class of lipid molecules. Specifically, DHED has been shown to trigger ferroptosis-mediated neurodegeneration in dopaminergic neurons in experimental models acs.orgnih.govnih.gov. This pathway highlights a potentially detrimental role for certain DGLA metabolites in specific biological contexts, contrasting with the generally anti-inflammatory roles of its COX and LOX pathway products.

Table 4: DGLA Metabolites from the Cytochrome P450 (CYP) and Epoxide Hydrolase (EH) Pathway

| Enzyme | Metabolite | Subsequent Enzyme | Final Metabolite | Associated Biological Effect |

|---|---|---|---|---|

| Cytochrome P450 (CYP) | Epoxyeicosadienoic Acids (EEDs) | Soluble Epoxide Hydrolase (sEH) | Dihydroxyeicosadienoic Acids (DHEDs) | Induction of ferroptosis-mediated neurodegeneration acs.orgnih.gov. |

Compound Names

| Abbreviation | Full Name |

| AA | Arachidonic Acid |

| DGLA | Dihomo-gamma-linolenic Acid |

| DHED | Dihydroxyeicosadienoic Acid |

| EED | Epoxyeicosadienoic Acid |

| GLA | Gamma-linolenic Acid |

| 12-HETrE | 12-Hydroxy-eicosatrienoic Acid |

| 15-HETrE | 15-Hydroxy-eicosatrienoic Acid |

| PGD1 | Prostaglandin D1 |

| PGE1 | Prostaglandin E1 |

| PGH1 | Prostaglandin H1 |

| TXA1 | Thromboxane A1 |

Delta-5 Desaturase (D5D) Pathway and Limited Conversion to Arachidonic Acid

Dihomo-gamma-linolenic acid (DGLA) is positioned at a critical juncture in the metabolism of omega-6 polyunsaturated fatty acids (PUFAs). nih.gov Its metabolic fate is primarily determined by the action of the enzyme delta-5 desaturase (D5D), which is encoded by the fatty acid desaturase 1 (FADS1) gene. nih.govresearchgate.net The D5D enzyme catalyzes the introduction of a double bond at the delta-5 position of DGLA, converting it into arachidonic acid (AA), a key precursor for pro-inflammatory mediators. patsnap.comnih.gov This conversion is the rate-limiting step in the synthesis of AA from DGLA. nih.govnih.gov

However, the conversion of DGLA to AA is naturally limited. nih.govresearchgate.net This is due to the restricted activity of the D5D enzyme, which means that only a small fraction of DGLA is typically metabolized into AA. nih.gov Consequently, supplementation with DGLA's precursor, gamma-linolenic acid (GLA), often leads to an accumulation of DGLA in many cell types rather than a significant increase in AA levels. nih.gov This limited conversion is significant because DGLA and AA are precursors to eicosanoids with opposing biological effects. wikipedia.org While AA is metabolized to pro-inflammatory series-2 prostaglandins and series-4 leukotrienes, DGLA is converted to anti-inflammatory series-1 prostaglandins, such as prostaglandin E1 (PGE1). nih.govwikipedia.orgnih.gov Therefore, the balance between DGLA and AA, which is regulated by D5D activity, is a critical factor in inflammatory processes. nih.gov

Alterations in D5D activity have been associated with various health conditions. For instance, low D5D activity has been linked to insulin (B600854) resistance. frontiersin.org The regulation of the D5D pathway is crucial for maintaining a healthy balance of PUFAs and their metabolites, which play vital roles in cellular function and inflammation. researchgate.net

Strategies for Enhancing Dihomo-gamma-linolenic Acid Accumulation via D5D Inhibition

Given the limited conversion of DGLA to the pro-inflammatory arachidonic acid (AA), strategies to further inhibit the delta-5 desaturase (D5D) enzyme have been explored as a therapeutic approach to increase DGLA levels and promote its anti-inflammatory effects. patsnap.comnih.gov By blocking the D5D-mediated conversion, the metabolic pathway can be shifted to favor the accumulation of DGLA and the production of its anti-inflammatory derivatives, such as PGE1. nih.gov

D5D inhibitors are pharmacological agents designed to specifically target and block the activity of the D5D enzyme. patsnap.com This inhibition effectively reduces the levels of AA and its pro-inflammatory metabolites, thereby exerting anti-inflammatory effects. patsnap.com Research has demonstrated the potential of D5D inhibitors in various models.

For example, a study on a novel, orally available D5D inhibitor, referred to as compound-326, in ApoE knockout mice fed a Western diet showed significant effects on fatty acid profiles and the development of atherosclerosis. nih.gov The administration of this inhibitor led to a significant decrease in AA levels while concurrently increasing DGLA levels in both the liver and the blood. nih.gov This shift in the DGLA to AA ratio was accompanied by a decrease in the production of AA-derived eicosanoids and an increase in DGLA-derived eicosanoids. nih.gov Ultimately, the inhibition of D5D by compound-326 significantly prevented the progression of atherosclerotic lesions in the aorta of these mice. nih.gov

Another study highlighted that the use of a mixed D5/D6 fatty-acid desaturase inhibitor, CP-24879, in conjunction with GLA or DGLA supplementation, led to a substantial increase in the accumulation of DGLA, from 2.3% to nearly 12% of total fatty acids, without a corresponding rise in AA levels. nih.gov

These findings underscore that inhibiting D5D is a viable strategy for enhancing the accumulation of DGLA. This approach modulates the production of eicosanoids, favoring an anti-inflammatory profile, which may offer therapeutic benefits in conditions characterized by chronic inflammation, such as atherosclerosis. nih.govpatsnap.com

Table 1: Effects of D5D Inhibitor (compound-326) on Fatty Acid Levels and Atherosclerosis in ApoE Knockout Mice

| Parameter | Effect of Compound-326 Administration | Outcome |

| Arachidonic Acid (AA) Levels | Significantly decreased in liver and blood | Reduced pro-inflammatory precursor |

| Dihomo-gamma-linolenic Acid (DGLA) Levels | Significantly increased in liver and blood | Increased anti-inflammatory precursor |

| AA-derived Eicosanoid Production | Decreased from blood cells | Reduced pro-inflammatory mediators |

| DGLA-derived Eicosanoid Production | Increased from blood cells | Increased anti-inflammatory mediators |

| Atherosclerotic Lesions | Significantly inhibited progression in the aorta | Prevention of atherosclerosis |

Enzymatic Interactions and Regulatory Mechanisms Affecting Dihomo Gamma Linolenic Acid Metabolism

Regulation of Fatty Acid Desaturase Enzyme Activities (Delta-5 and Delta-6 Desaturases)

The conversion of linoleic acid (LA) to arachidonic acid (AA) involves a sequence of desaturation and elongation steps, with the delta-6 desaturase (D6D) and delta-5 desaturase (D5D) enzymes playing pivotal, rate-limiting roles. oup.com D6D is responsible for converting LA into gamma-linolenic acid (GLA), a precursor to DGLA. Subsequently, D5D converts DGLA into AA. The regulation of these enzymes is complex, involving feedback control at the transcriptional level, and their activity can be influenced by various dietary and hormonal factors. diva-portal.orgmdpi.com For instance, while some dietary components may only slightly affect D6D, D5D activity can be stimulated by an increase in dietary fat content. diva-portal.org

The catalytic function of desaturase enzymes is dependent on the presence of certain micronutrients, with zinc being a critical cofactor. wikipedia.org A deficiency in zinc has been shown to impair the activity of both D6D and D5D, although the extent of this impairment can differ between the two enzymes. wikipedia.org Research indicates that zinc deficiency can lead to a more significant reduction in D5D activity compared to D6D. wikipedia.org This impairment disrupts the normal metabolic cascade, leading to an accumulation of precursor fatty acids. Specifically, reduced D6D activity due to zinc deficiency impedes the conversion of linoleic acid to gamma-linolenic acid, a crucial step in the synthesis of DGLA. wikipedia.orgnih.gov Consequently, the ratio of linoleic acid to dihomo-gamma-linolenic acid (LA:DGLA) is often elevated in individuals with zinc deficiency, making this ratio a potential biomarker for zinc status. nih.govnih.gov

Impact of Zinc Status on Fatty Acid Desaturase Activity

| Condition | Affected Enzyme | Observed Effect | Biochemical Consequence |

|---|---|---|---|

| Zinc Deficiency | Delta-6 Desaturase (D6D) | Reduced enzymatic activity. wikipedia.org | Decreased conversion of Linoleic Acid to Gamma-Linolenic Acid. nih.gov |

| Zinc Deficiency | Delta-5 Desaturase (D5D) | Significantly reduced enzymatic activity, potentially more than D6D. wikipedia.org | Impaired conversion of Dihomo-gamma-linolenic Acid to Arachidonic Acid. |

Competitive Substrate Utilization by Oxidative Enzymes (Cyclooxygenases, Lipoxygenases) between Dihomo-gamma-linolenic Acid and Arachidonic Acid

DGLA and arachidonic acid (AA) serve as competing substrates for the same oxidative enzymes, namely cyclooxygenases (COX) and lipoxygenases (LOX). maxhealthcare.inbohrium.com This competition is a critical control point in the production of eicosanoids, signaling molecules with diverse physiological effects. The COX pathway metabolizes DGLA to produce 1-series prostaglandins (B1171923) (e.g., PGE1), while it converts AA into 2-series prostaglandins (e.g., PGE2). plos.org Similarly, the LOX pathway can metabolize both fatty acids, with DGLA being converted to metabolites like 15-hydroxyeicosatrienoic acid (15-HETrE). nih.gov The balance between the availability of DGLA and AA can therefore significantly influence the profile of eicosanoids produced, which in turn can modulate inflammatory responses. nih.gov An increased ratio of DGLA to AA can lead to a reduction in the biosynthesis of pro-inflammatory mediators derived from AA. plos.org

Modulation of Cyclooxygenase (COX-1, COX-2) and Lipoxygenase Enzyme Activities by Dihomo-gamma-linolenic Acid and its Metabolites

Beyond simple substrate competition, DGLA and its metabolic products can actively modulate the activity of COX and LOX enzymes. Studies have shown that DGLA and AA exhibit different affinities for the two isoforms of cyclooxygenase. While both fatty acids are metabolized by COX-2 with similar efficiency, COX-1 shows a preference for AA. maxhealthcare.in This differential metabolism has implications for the types of prostaglandins synthesized in different cellular contexts. maxhealthcare.in Furthermore, metabolites of DGLA, such as 15-HETrE, have been shown to inhibit the synthesis of AA-derived 5-lipoxygenase products, thereby attenuating the production of pro-inflammatory leukotrienes. plos.org The prostaglandin (B15479496) PGE1, derived from DGLA, is recognized for its anti-inflammatory properties, which stand in contrast to the generally pro-inflammatory actions of PGE2, an AA metabolite. bohrium.complos.org

Enzymatic Preference and Modulation by DGLA and AA

| Enzyme | Substrate Preference | Modulatory Effects of DGLA/Metabolites |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | Preferential metabolism of Arachidonic Acid (AA). maxhealthcare.in | Increased DGLA/AA ratio can offset the preference for AA. maxhealthcare.in |

| Cyclooxygenase-2 (COX-2) | Similar affinity and reaction rates for both DGLA and AA. maxhealthcare.in | - |

| Lipoxygenase (LOX) | Metabolizes both DGLA and AA. | DGLA metabolite 15-HETrE inhibits the synthesis of AA-derived 5-LOX products. plos.org |

Impact of Genetic Variations within the Fatty Acid Desaturase (FADS) Gene Cluster on Dihomo-gamma-linolenic Acid to Arachidonic Acid Ratios

The efficiency of converting DGLA to AA is significantly influenced by genetic variations within the fatty acid desaturase (FADS) gene cluster on chromosome 11. nih.govnih.gov This gene cluster includes the FADS1 gene, which encodes the D5D enzyme. Single nucleotide polymorphisms (SNPs) within this locus have been strongly associated with circulating levels of DGLA and AA, as well as the AA/DGLA ratio, which serves as a proxy for FADS1 enzymatic efficiency. nih.govnih.govnih.gov For example, the G allele of the SNP rs174537 is associated with enhanced conversion of DGLA to AA. nih.govnih.gov The frequency of these genetic variants can differ significantly across populations, leading to population-based differences in PUFA metabolism. nih.govnih.gov Studies have shown that individuals of African ancestry, who have a higher frequency of the G allele at rs174537, tend to have lower levels of DGLA and higher levels of AA compared to individuals of European ancestry. nih.govnih.govhoustonmethodist.org This suggests a more efficient conversion of DGLA to AA in this population, which may have implications for inflammatory processes and disease risk. houstonmethodist.org

Influence of Specific Exogenous Factors on Endogenous Dihomo-gamma-linolenic Acid Levels and Metabolism (e.g., Sodium Loading, Sodium Metabisulfite)

Certain external factors can also impact the metabolism of DGLA. For instance, studies in animal models have shown that sodium loading can suppress the desaturation of both linoleic acid and dihomo-gamma-linolenic acid. nih.gov This suggests that high salt intake could interfere with the enzymatic activity of D6D and D5D, thereby altering the balance of omega-6 fatty acids. nih.gov In addition to affecting desaturation, sodium loading was also found to interfere with the incorporation of these fatty acids into phospholipids (B1166683). nih.gov Another exogenous factor, sodium metabisulfite, a common food preservative, has been observed to increase the levels of both DGLA and AA in the liver of rats. This suggests that exposure to this compound can induce the omega-6 inflammatory pathway in hepatic tissue.

Cellular and Molecular Mechanisms of Action of Dihomo Gamma Linolenic Acid in Vitro Studies

Anti-Inflammatory Mechanisms at the Cellular Level

Dihomo-gamma-linolenic acid has demonstrated potent anti-inflammatory properties in various in vitro models. nih.gov These effects are attributed to its ability to modulate key inflammatory pathways, interfere with the metabolism of other fatty acids like arachidonic acid, and produce distinct metabolites with anti-inflammatory actions. mdpi.comresearchgate.net

Attenuation of Pro-Inflammatory Cytokine-Induced Gene Expression in Macrophages

DGLA has been shown to significantly reduce the expression of key pro-atherogenic and pro-inflammatory genes in human and mouse macrophages. nih.govnih.gov This attenuation occurs in response to stimulation by various pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Interleukin-1-beta (IL-1β), and Tumor necrosis factor-alpha (TNF-α), as well as bacterial lipopolysaccharide (LPS). nih.govnih.govresearchgate.net Studies have specifically noted the downregulation of genes for Monocyte Chemoattractant Protein-1 (MCP-1) and Intercellular Adhesion Molecule-1 (ICAM-1). nih.govresearchgate.net For instance, pre-treatment of macrophage cell lines with DGLA leads to a marked decrease in the mRNA levels of these genes following cytokine stimulation. nih.govresearchgate.net Furthermore, DGLA has been observed to reduce the production of TNF-α and Interleukin-6 (IL-6) in stimulated peripheral blood mononuclear cells. nih.govnih.gov

Table 1: Effect of DGLA on Pro-Inflammatory Gene Expression in Macrophages

| Gene/Protein | Inducing Stimulus | Cell Type | Observed Effect | Reference |

|---|---|---|---|---|

| MCP-1 | IFN-γ, IL-1β, TNF-α | THP-1 Macrophages | Attenuated expression | nih.govresearchgate.net |

| ICAM-1 | IFN-γ, IL-1β, TNF-α | THP-1 Macrophages | Attenuated expression | nih.govresearchgate.net |

| TNF-α | Lipopolysaccharide (LPS) | Peripheral Blood Mononuclear Cells | Reduced production | nih.gov |

Inhibition of Signal Transducer and Activator of Transcription-1 (STAT1) Phosphorylation Pathways

A key mechanism underlying DGLA's ability to inhibit IFN-γ-induced gene expression is its modulation of the STAT1 signaling pathway. nih.gov STAT1 is a crucial transcription factor activated by IFN-γ. nih.govembopress.org For maximal activity, STAT1 requires phosphorylation at two specific residues: Tyrosine 701 (Tyr701) and Serine 727 (Ser727). researchgate.netnih.gov In vitro studies have demonstrated that DGLA selectively inhibits the IFN-γ-induced phosphorylation of STAT1 on Serine 727, without affecting the phosphorylation on Tyrosine 701. nih.govresearchgate.net This specific inhibition of serine phosphorylation is significant because it is required for the maximal transcriptional activity of STAT1, thereby reducing the expression of its target inflammatory genes like MCP-1 and ICAM-1. researchgate.netcardiff.ac.uk This targeted action on a specific phosphorylation site highlights a nuanced regulatory role for DGLA in macrophage activation. researchgate.net

Table 2: DGLA's Effect on IFN-γ-Induced STAT1 Phosphorylation

| Phosphorylation Site | Effect of DGLA | Consequence | Reference |

|---|---|---|---|

| Tyrosine 701 (Tyr701) | No effect | - | nih.govresearchgate.net |

Modulation of Macrophage Function, including Chemokine-Driven Monocytic Migration and Foam Cell Formation

DGLA influences fundamental macrophage functions that are central to the progression of inflammatory conditions like atherosclerosis. mdpi.comnih.gov It has been shown to attenuate the migration of monocytes in response to chemokines, specifically MCP-1. nih.govresearchgate.net This inhibition of monocytic recruitment is a potential mechanism for reducing the accumulation of macrophages at inflammatory sites. researchgate.net

Furthermore, DGLA plays a crucial role in inhibiting the formation of macrophage foam cells, which are macrophages laden with lipids and are a hallmark of atherosclerotic plaques. nih.govnih.govnih.gov The inhibition of foam cell formation is a multi-faceted process involving reduced lipid uptake and increased cholesterol removal. nih.govresearchgate.net

Regulation of Scavenger Receptor Expression (e.g., SR-A, CD36) and Modified LDL Uptake

The formation of foam cells is heavily dependent on the uptake of modified low-density lipoproteins (LDL) by scavenger receptors on the macrophage surface. nih.govresearchgate.net Two of the most important scavenger receptors in this process are Scavenger Receptor-A (SR-A) and CD36. nih.govnih.gov Research has shown that DGLA significantly attenuates the expression of both SR-A and CD36 at the mRNA and protein levels in human macrophages. nih.gov By reducing the number of these key receptors, DGLA effectively decreases the uptake of modified LDL (such as oxidized LDL and acetylated LDL) by macrophages. nih.govresearchgate.net This action directly contributes to the prevention of lipid accumulation within the cells and subsequent foam cell formation. nih.gov

Stimulation of Cholesterol Efflux from Foam Cells

In addition to inhibiting lipid uptake, DGLA also promotes the removal of cholesterol from already formed foam cells. nih.gov This process, known as cholesterol efflux, is a critical step in reverse cholesterol transport, where excess cholesterol is moved from peripheral tissues back to the liver for excretion. frontiersin.orgnih.gov In vitro experiments have demonstrated that DGLA stimulates the efflux of cholesterol from macrophage foam cells to acceptors like apolipoprotein A-I (ApoA-I), a key component of high-density lipoprotein (HDL). researchgate.netnih.gov This dual action of limiting cholesterol influx while promoting its efflux underscores DGLA's potent anti-foam cell activity. nih.govnih.gov

Inhibition of Cellular Degranulation and Leukotriene Production Pathways

DGLA also modulates allergic and inflammatory responses mediated by other cell types, such as mast cells. nih.gov Allergic reactions are often triggered when allergens cause the degranulation of mast cells, leading to the release of inflammatory mediators like histamine (B1213489) and leukotrienes. nih.govdrexel.edu DGLA is known to compete with arachidonic acid (AA) for the same metabolic enzymes, such as cyclooxygenases and lipoxygenases. mdpi.comresearchgate.net By doing so, it can shift eicosanoid production away from the highly pro-inflammatory 2-series prostaglandins (B1171923) and 4-series leukotrienes (derived from AA) towards the less inflammatory 1-series prostaglandins (like Prostaglandin (B15479496) E1) and other metabolites derived from DGLA. mdpi.comuni.lu Some research suggests that DGLA metabolites can suppress pathways that produce inflammatory leukotrienes from AA, which may contribute to its anti-allergic effects. mdpi.com

Inhibitory Effects on Protein Kinase C (PKC) Activity in T-lymphocytes

Dihomo-gamma-linolenic acid (DGLA) has been shown to modulate key signaling pathways in immune cells. In vitro studies on human peripheral blood T-lymphocytes have demonstrated that DGLA can suppress total protein kinase C (PKC) activity. This effect is noteworthy as PKC is a critical enzyme in the signal transduction pathways that govern T-lymphocyte activation and proliferation.

Anti-Proliferative and Anti-Neoplastic Mechanisms in Cellular Models

Induction of Growth Inhibition and Cellular Differentiation in Cancer Cell Lines

Dihomo-gamma-linolenic acid and its metabolites have demonstrated significant anti-proliferative effects in various cancer cell lines. One of its key metabolites, prostaglandin E1 (PGE1), is known to induce both growth inhibition and cellular differentiation in cancer cells. nih.govresearchgate.net DGLA itself has been identified as a potent inhibitor of cancer cell proliferation and motility.

While direct IC50 values for DGLA on a wide range of cancer cell lines are not extensively documented in the available research, studies on its precursor, GLA, provide insights into its potential potency. For instance, GLA has shown IC50 values of 255 µM on HT-29 human colorectal cancer cells after 72 hours of incubation. nih.gov

| Compound | Cell Line | Effect | Concentration/IC50 | Source |

|---|---|---|---|---|

| DGLA | Human Colon Cancer Cells | Inhibition of motility and invasiveness | Not specified | researchgate.net |

| GLA (DGLA precursor) | HT-29 (Colon) | Growth Inhibition (IC50) | 255 µM (72h) | nih.gov |

| GLA (DGLA precursor) | HT115, HT29, HRT18 (Colon) | Inhibition of HGF/SF-induced motility and invasion | Up to 100 µM | nih.gov |

| PGE1 (DGLA metabolite) | Cancer Cells (general) | Induction of growth inhibition and differentiation | Not specified | nih.govresearchgate.net |

Induction of Apoptosis in Tumor Cells via Oxidative Metabolism Products

A significant mechanism underlying the anti-cancer effects of DGLA is the induction of apoptosis, or programmed cell death, in tumor cells, which is intricately linked to its oxidative metabolism. nih.govresearchgate.net The metabolic conversion of DGLA generates various reactive oxygen species (ROS), including superoxide (B77818) anion, hydrogen peroxide (H2O2), and hydroxyl radicals, as well as lipid peroxides. nih.govresearchgate.net These molecules are believed to play a crucial role in triggering the apoptotic cascade in cancer cells.

The pro-apoptotic activity of DGLA is also associated with its ability to modulate the expression of key regulatory genes. Studies have shown that DGLA and its precursor, GLA, can suppress the expression of anti-apoptotic oncogenes such as Her-2/neu and Bcl-2. nih.govresearchgate.net Concurrently, they can enhance the activity of the tumor suppressor gene p53, further promoting apoptosis in tumor cells. nih.govresearchgate.net

Furthermore, specific downstream metabolites of DGLA have been identified as inducers of apoptosis. For example, dihydroxy-metabolites of DGLA, such as dihydroxyeicosadienoic acid (DHED), have been shown to drive neurodegeneration through a combination of ferroptosis and apoptosis. acs.org The pro-apoptotic effects of DGLA appear to be selective for tumor cells, with little to no cytotoxic action on normal cells under certain in vitro conditions. researchgate.net

| Mediator | Mechanism | Effect on Tumor Cells | Source |

|---|---|---|---|

| Free Radicals (O2-, H2O2, OH•) and Lipid Peroxides | Generated during DGLA metabolism | Induction of apoptosis | nih.govresearchgate.net |

| Suppression of Oncogenes (Her-2/neu, Bcl-2) | Downregulation of anti-apoptotic signals | Promotion of apoptosis | nih.govresearchgate.net |

| Enhancement of p53 Activity | Upregulation of pro-apoptotic signals | Induction of apoptosis | nih.govresearchgate.net |

| Dihydroxyeicosadienoic acid (DHED) | Downstream metabolite of DGLA | Induction of apoptosis and ferroptosis | acs.org |

Selective Cytotoxicity Towards Senescent Cells (Senolysis)

Recent research has uncovered a novel anti-neoplastic mechanism of DGLA: its ability to selectively kill senescent cells, a process known as senolysis. fightaging.org Senescent cells, which have permanently ceased to divide, can accumulate in tumors and contribute to a pro-tumorigenic microenvironment. The selective elimination of these cells is a promising therapeutic strategy.

The senolytic activity of DGLA is linked to its metabolism. One of its metabolites, dihomo-15d-PGJ2, has been found to accumulate in large amounts inside senescent cells. fightaging.orgnih.gov The release of this lipid from senescent cells is considered a biomarker of senolysis, indicating that the breakdown of these cells has occurred. nih.gov This selective accumulation and subsequent action of DGLA metabolites within senescent cells may explain its targeted cytotoxic effects.

COX-2 Dependent Mechanisms Underlying Dihomo-gamma-linolenic Acid-Mediated Senolysis

The enzymatic pathway involving cyclooxygenase-2 (COX-2) appears to be central to the senolytic effects of DGLA. DGLA is a substrate for both COX-1 and COX-2, which metabolize it into 1-series prostaglandins. mdpi.commdpi.com Senescent cells are known to have active prostaglandin synthesis pathways, often involving the upregulation of COX-2.

The metabolism of DGLA by COX-2 in senescent cells leads to the production of specific prostaglandins, such as the aforementioned dihomo-15d-PGJ2, which then contribute to the selective killing of these cells. nih.gov This COX-2 dependent mechanism highlights a targeted approach where the metabolic machinery of the senescent cells themselves is harnessed to induce their own destruction upon exposure to DGLA.

Attenuation of Endothelial Cell Proliferation

In addition to its direct effects on tumor cells, DGLA also influences the tumor microenvironment by affecting endothelial cells, which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. In vitro studies have demonstrated that DGLA can significantly attenuate the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC) without compromising their viability. nih.gov This anti-proliferative effect on endothelial cells suggests that DGLA could inhibit angiogenesis, thereby restricting tumor growth.

| Cell Type | Effect of DGLA | Key Findings | Source |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVEC) | Attenuation of proliferation | Significant reduction in cell proliferation without affecting cell viability. | nih.gov |

Inhibition of Smooth Muscle Cell Migration in Response to Growth Factors

Dihomo-gamma-linolenic acid has demonstrated inhibitory effects on the migration of vascular smooth muscle cells (VSMCs), a critical event in the development of atherosclerotic plaques. nih.gov In vitro studies have shown that DGLA can attenuate the migration of these cells when stimulated by growth factors such as platelet-derived growth factor (PDGF). nih.gov Research using human aortic smooth muscle cells has confirmed that pre-treatment with DGLA can reduce their migratory activity. soton.ac.uk The mechanism behind this inhibition is linked to DGLA's metabolites. For instance, prostaglandin E1 (PGE1), a cyclooxygenase (COX) metabolite of DGLA, is known to possess anti-inflammatory properties that include the inhibition of smooth muscle cell proliferation. soton.ac.uk This suggests that DGLA's impact on VSMC migration is a key component of its anti-atherogenic potential. nih.gov

Impact on Macrophage Mitochondrial Bioenergetic Profile

DGLA has been shown to favorably modulate the mitochondrial bioenergetic profile in macrophages. nih.gov In vitro experiments with THP-1 human macrophages treated with 50 μM DGLA for 24 hours revealed specific changes in mitochondrial respiration parameters. researchgate.net While there were no significant alterations in basal respiration, ATP-linked respiration, or maximal respiration, DGLA treatment led to a significant reduction in proton leak. nih.govresearchgate.net A decreased proton leak is often associated with improved mitochondrial function and reduced mitochondrial dysfunction. nih.govresearchgate.net This improvement in the bioenergetic profile of macrophages is considered a beneficial effect in the context of atherosclerosis, as mitochondrial dysfunction is a contributing factor to the disease's progression. nih.govresearchgate.net

Below is a summary of the effects of DGLA on the mitochondrial respiration parameters in THP-1 macrophages.

| Mitochondrial Respiration Parameter | Effect of DGLA Treatment | Significance |

|---|---|---|

| Basal Respiration | No significant change | - |

| ATP-Linked Respiration | No significant change | - |

| Proton Leak | Significantly reduced | p ≤ 0.05 |

| Maximal Respiration | No significant change | - |

Modulation of Tumor Necrosis Factor-Alpha (TNF-alpha) Production and Activity

The effect of DGLA on the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-alpha) appears to be cell-type specific. In studies using freshly isolated human peripheral blood mononuclear cells (PBMCs), DGLA demonstrated a pronounced, dose-dependent reduction in TNF-alpha levels following stimulation with lipopolysaccharide (LPS). nih.govnih.gov Significant reductions were observed at DGLA concentrations of 50–200 µM. nih.gov Kinetic analysis showed that DGLA strongly inhibited the peak levels of TNF-alpha, which occur within the first 7-9 hours of LPS stimulation. nih.govnih.gov This inhibitory effect was found to be independent of cyclooxygenase (COX) activity, as the addition of indomethacin (B1671933) did not alter the outcome. nih.gov

Conversely, in studies with the RAW264.7 murine macrophage cell line, DGLA had little to no effect on the enhanced production of TNF-alpha after LPS stimulation. mdpi.comnih.gov However, DGLA was shown to attenuate the expression of intercellular adhesion molecule-1 (ICAM-1) induced by TNF-alpha in macrophages, indicating it can modulate the downstream activity of this cytokine even when not affecting its production. nih.gov

Effects on Platelet Aggregation and Function

DGLA exhibits significant anti-platelet and anti-thrombotic properties in vitro. ashpublications.org It has been shown to inhibit platelet aggregation induced by various agonists, including collagen, ADP, and protease-activated receptor 4-activating peptide (PAR4-AP). ashpublications.orgescholarship.orgnih.gov The mechanism for this inhibition is multifaceted. One key pathway involves the 12-lipoxygenase (12-LOX) enzyme, which metabolizes DGLA into 12(S)-hydroxyeicosatrienoic acid (12(S)-HETrE). escholarship.org Studies using platelets from mice lacking the 12-LOX enzyme found that DGLA was unable to inhibit platelet aggregation, demonstrating the crucial role of this metabolic conversion. escholarship.org The resulting metabolite, 12(S)-HETrE, is believed to mediate its anti-platelet effects through a Gαs-linked G-protein coupled receptor (GPCR) pathway. escholarship.org It is important to note, however, that in a specific co-culture model involving ovarian cancer cells, DGLA was found to have minimal effects on platelet activation. nih.gov

Involvement in Neurodegenerative Processes, including Ferroptosis in Dopaminergic Neurons

Recent research has implicated ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, in the pathophysiology of neurodegenerative diseases like Parkinson's Disease (PD). nih.govnih.gov A hallmark of PD is the progressive loss of dopaminergic neurons in the substantia nigra, a region of the brain with high iron content. mdpi.com These dopaminergic neurons are particularly vulnerable to ferroptosis. nih.govmdpi.com

In vitro and model organism studies have shown that exogenous DGLA can induce ferroptosis. researchgate.net For example, feeding DGLA to the nematode Caenorhabditis elegans triggers ferroptosis in its germ cells, and treating human cancer cells with DGLA also induces this form of cell death. researchgate.net While direct studies of DGLA-induced ferroptosis in dopaminergic neurons are emerging, the established link between DGLA's ability to promote ferroptosis and the known susceptibility of dopaminergic neurons to this process suggests a potential role for DGLA metabolism in the mechanisms of neurodegeneration. nih.govresearchgate.net

Role in Global Gene Expression Modulation (e.g., Immune-Specific Genes, Fatty Acid Metabolism Genes)

DGLA has been shown to modulate the expression of a wide array of genes, particularly those involved in inflammation and fatty acid metabolism. nih.govresearchgate.netmdpi.com In LPS-stimulated RAW264.7 murine macrophages, treatment with 100 µM DGLA attenuated the expression of key inflammatory genes, most notably inducible nitric oxide synthase (iNOS) and Interleukin-6 (IL-6). mdpi.com A broader analysis using PCR arrays on human macrophages revealed that DGLA treatment inhibited the expression of 16 different genes. cardiff.ac.uk These genes are involved in a variety of cellular functions, including:

Stress response and apoptosis

Lipid transport and metabolism

Regulation of inflammation cardiff.ac.uk

Preclinical Investigations of Dihomo Gamma Linolenic Acid in Animal Models in Vivo Studies

Cardiovascular Disease Models

Dihomo-gamma-linolenic acid (DGLA) has demonstrated significant anti-atherosclerotic effects in Apolipoprotein E (ApoE) deficient mice, a common model for studying atherosclerosis. nih.govnih.govmdpi.com Studies show that supplementing the diet of these mice with DGLA leads to a notable reduction in the development of atherosclerotic plaques. nih.govmdpi.com

In one study, ApoE-deficient mice fed a normal diet supplemented with DGLA for six months showed significantly reduced lipid deposition in the aorta. nih.gov This was accompanied by a decrease in the content of macrophages and smooth muscle cells within the aortic lesions. nih.gov Furthermore, the expression of key adhesion molecules, namely intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), was also reduced. nih.govnih.gov These molecules are crucial for the recruitment of inflammatory cells to the vessel wall, a key step in plaque formation.

Another investigation found that in ApoE-deficient mice on a normal diet, DGLA supplementation improved acetylcholine-induced vascular relaxation. nih.gov The same study also reported significantly lower levels of NADPH oxidase subunits (p22phox and gp91phox), ICAM-1, and VCAM-1 in the DGLA-treated group. nih.gov When these mice were fed a high-cholesterol diet for one month, DGLA also significantly prevented atherosclerosis. nih.gov The anti-atherosclerotic effect of DGLA is thought to be mediated, at least in part, by its conversion to prostaglandin (B15479496) E1 (PGE1). nih.govmdpi.com This was suggested by the observation that the protective effect of DGLA was diminished when co-administered with naproxen, a cyclooxygenase (COX) inhibitor that blocks the synthesis of prostaglandins (B1171923). nih.gov

| Model | Key Findings with DGLA Supplementation | Reference |

|---|---|---|

| ApoE-/- Mice (Normal Diet, 6 months) | Reduced lipid deposition in the aorta; Decreased macrophage and smooth muscle cell content in lesions; Reduced ICAM-1 and VCAM-1 expression. | nih.gov |

| ApoE-/- Mice (Normal Diet) | Greater acetylcholine-induced vascular relaxation; Lower levels of NADPH oxidase subunits, ICAM-1, and VCAM-1. | nih.gov |

| ApoE-/- Mice (High-Cholesterol Diet, 1 month) | Significant prevention of atherosclerosis; Effect attenuated by naproxen. | nih.gov |

Research has also explored the impact of DGLA on immune system precursors in Low-Density Lipoprotein (LDL) receptor deficient (LDLR-/-) mice, another important model for atherosclerosis research. In LDLR deficient mice fed a high-fat diet, DGLA supplementation was found to produce changes in the signalling lymphocyte activation molecule (SLAM) and various cell lineage populations within the bone marrow. cardiff.ac.uk This suggests that DGLA can influence the hematopoietic system, potentially altering the production and differentiation of immune cells that play a critical role in the development of atherosclerosis. cardiff.ac.uk

Inflammatory and Autoimmune Disease Models

Oral administration of DGLA has been shown to effectively prevent the development of atopic dermatitis (AD) in NC/Nga mice, a model that spontaneously develops skin lesions similar to human AD. nih.govresearchgate.net In studies where these mice were fed a diet containing DGLA, they exhibited significantly lower clinical skin severity scores compared to control mice. nih.gov

The beneficial effects of DGLA in this model extend to various clinical symptoms. DGLA-fed mice showed reduced scratching behavior and lower plasma total IgE levels, which are characteristic features of atopic dermatitis. nih.govmdpi.com Histological examination of the skin also revealed improvements in the DGLA group. nih.gov The suppression of skin lesion severity was found to be dose-dependent and correlated with an increase in DGLA content in the phospholipids (B1166683) of the skin, spleen, and plasma. nih.gov Interestingly, discontinuing DGLA administration led to the onset of dermatitis and a decrease in DGLA levels in tissues, highlighting its key role in preventing the disease. nih.gov The mechanism is believed to involve the production of prostaglandin D1 (PGD1) from DGLA, which has been shown to suppress immunoglobulin E-mediated degranulation of mast cells and reduce the expression of thymic stromal lymphopoietin (TSLP) in keratinocytes. nih.gov

| Model | Parameter Measured | Effect of DGLA Administration | Reference |

|---|---|---|---|

| NC/Nga Mice | Clinical Skin Severity Score | Significantly lower | nih.gov |

| Scratching Behavior | Reduced frequency | nih.govresearchgate.net | |

| Plasma Total IgE Levels | Reduced | nih.govmdpi.com | |

| Skin PGD1 Levels | Upregulated | nih.gov |

Dextran sodium sulfate (B86663) (DSS) is used to induce experimental colitis in mice, creating a model that shares features with human inflammatory bowel diseases (IBD) like ulcerative colitis. nih.govnih.govnoblelifesci.com While direct studies of DGLA supplementation in DSS-induced colitis models are not extensively detailed in the provided sources, related research indicates a potential role for DGLA in modulating colonic inflammation.

Analyses of fecal fatty acids have shown that levels of dihomo-gamma-linolenic acid are significantly increased in human patients with IBD compared to healthy controls. researchgate.net This suggests an alteration in the metabolism of n-6 polyunsaturated fatty acids within the inflamed colon. researchgate.net Furthermore, some of DGLA's metabolites, such as 15-hydroxyeicosatrienoic acid (15-HETrE), are involved in processes that can influence tissue repair and inflammation. oup.com For instance, sPLA2-III-deficient mice show an early recovery from DSS-induced colitis, a process linked to changes in lysophospholipids. oup.com This highlights the complex role of fatty acid metabolism in the gut and suggests that modulating DGLA levels or its metabolic pathways could be a strategy for influencing pathological processes in colitis.

Cancer Models

The role of DGLA in cancer is complex, with studies suggesting it possesses anti-proliferative properties. nih.gov In vivo, DGLA's precursor, gamma-linolenic acid (GLA), has been shown to increase the frequency of apoptosis in a C6 glioma rat model without affecting normal neural tissue. nih.gov While some studies have raised concerns that DGLA could potentially be converted to the pro-cancer arachidonic acid (AA), much research has focused on DGLA's own anti-cancer activities. nih.govnih.gov

DGLA has been shown to inhibit the motility and invasiveness of human colon cancer cells. nih.gov It can also reduce the adhesion of tumor cells to the endothelium, a critical step in the formation of distant metastases. nih.gov Recent findings have highlighted that DGLA can induce a form of iron-dependent cell death known as ferroptosis in human cancer cells. labroots.com This mechanism was also observed in the microscopic worm Caenorhabditis elegans, where a diet of DGLA-laden bacteria resulted in the death of all germ cells and their associated stem cells. labroots.com This suggests that if DGLA could be delivered specifically to cancer cells, it might promote ferroptosis and lead to tumor cell death. labroots.com

Preclinical cancer models, including xenografts and genetically engineered models, are indispensable for evaluating the efficacy of new therapeutic agents like DGLA and for establishing appropriate dosing and combination strategies for potential clinical trials. nih.govmdpi.comnih.gov

Neurobiological and Developmental Models

The nematode Caenorhabditis elegans has served as a valuable model for investigating the neurobiological effects of DGLA. Research has shown that DGLA can induce neurodegeneration in specific neuron types within this organism. acs.orgnih.gov Among several polyunsaturated fatty acids tested, only DGLA was found to cause significant degeneration of dopaminergic neurons, and to a lesser extent, glutamatergic neurons. acs.orgnih.gov No observable adverse effects were noted in cholinergic and GABAergic neurons. acs.orgnih.gov

The mechanism underlying this selective neurodegeneration appears to be ferroptosis, an iron-dependent form of programmed cell death. acs.orgbohrium.com The neurotoxic effect is not caused by DGLA directly but by its downstream metabolites. acs.orgnih.gov DGLA is metabolized by cytochrome P450 (CYP) and epoxide hydrolase (EH) enzymes into dihydroxyeicosadienoic acid (DHED). acs.orgnih.gov It is this conversion to DHED that triggers ferroptosis and subsequent neurodegeneration. acs.orgnih.gov This was demonstrated by the fact that inhibiting the EH enzyme rescued the dopaminergic neurons from DGLA-induced degeneration. nih.gov These findings identify a specific lipid metabolite of DGLA as a mediator of ferroptosis-induced neurodegeneration in this model organism. acs.orgnih.gov

**Table 2: Neuron-Specific Effects of DGLA in *C. elegans***

| Neuron Type | Effect of DGLA Supplementation | Mediating Metabolite | Proposed Mechanism |

|---|---|---|---|

| Dopaminergic | Significant degeneration. acs.orgnih.gov | Dihydroxyeicosadienoic acid (DHED). acs.orgnih.gov | Ferroptosis. acs.orgbohrium.com |

| Glutamatergic | Cell loss observed at a later stage compared to dopaminergic neurons. nih.gov | Not explicitly stated, but likely DHED. | Ferroptosis. acs.orgnih.gov |

| Cholinergic | No observable degeneration. acs.orgnih.gov | N/A | N/A |

| GABAergic | No observable degeneration. acs.orgnih.gov | N/A | N/A |

In addition to its effects on neurons, DGLA metabolism has been linked to reproductive abnormalities in C. elegans. Dietary supplementation with DGLA leads to germ cell loss and sterility in the nematode. nih.gov This phenotype is mediated by specific epoxy metabolites of DGLA. nih.gov

The C. elegans enzyme CYP-33E2, a cytochrome P450 homolog, metabolizes dietary DGLA into a range of epoxy and hydroxy derivatives. nih.govresearchgate.net Knockdown of the cyp-33E2 gene was found to suppress the sterility induced by DGLA, indicating the crucial role of this enzyme in producing the toxic metabolites. nih.gov Further investigation revealed that direct exposure of the worms to two specific DGLA-derived epoxides, 8,9-epoxyeicosadienoic acid and 14,15-epoxyeicosadienoic acid, was sufficient to produce abnormalities in the gonad and trigger germ cell destruction. nih.gov This research was the first to establish a biological activity for a CYP-produced metabolite of DGLA, proposing that the production of these toxic epoxides is the mechanism behind DGLA-induced germ cell death. nih.gov

Studies on Hepatic Fatty Acid Metabolism and Desaturase Activity in Rodent Models (e.g., Rats)

In vivo studies in rodent models have examined the influence of dietary DGLA on liver lipid metabolism. When rats were fed diets supplemented with DGLA-rich fungal oil, it was observed that DGLA, compared to maize oil, strongly reduced the activity and mRNA levels of various lipogenic enzymes in the liver. cambridge.org This suggests that DGLA can play a role in downregulating the synthesis of fatty acids in the liver. cambridge.org

The metabolism of DGLA is part of a larger pathway involving other n-6 polyunsaturated fatty acids. Linoleic acid is converted to gamma-linolenic acid (GLA) by the enzyme Δ6 desaturase, and GLA is then elongated to DGLA. nih.gov DGLA can subsequently be converted to arachidonic acid (AA) by Δ5 desaturase. nih.gov However, the activity of Δ5 desaturase is limited, which can lead to the accumulation of DGLA in tissues following GLA or DGLA supplementation. nih.gov

Studies in Wistar rats demonstrated that oral supplementation with DGLA oil for two weeks led to significantly higher concentrations of DGLA in the liver, serum, and brain compared to supplementation with GLA-rich borage oil. oup.comresearchgate.net The levels of DGLA in these tissues increased in a dose-dependent manner with dietary DGLA intake. oup.comresearchgate.net These findings indicate that direct dietary intake of DGLA is more effective at increasing tissue DGLA levels than providing its precursor, GLA. oup.comresearchgate.net

Senescence and Age-Related Disorder Models (e.g., Kyphosis in Mice)

Emerging research suggests a potential role for DGLA in modulating cellular senescence, a process implicated in aging and age-related diseases. In preliminary studies with aged mice, administration of DGLA was reported to significantly reduce the number of senescent cells. fightaging.org This discovery, though in its early stages, points to a novel therapeutic target for age-related pathologies by potentially clearing senescent cells. fightaging.org

In the context of age-related musculoskeletal disorders, the senescence-accelerated mouse prone 8 (SAMP8) model, which exhibits accelerated aging, has been used to study degenerative kyphosis (an age-related spinal curvature). nih.gov Bipedal SAMP8 mice develop a higher incidence and more severe kyphosis compared to control mice, a condition associated with intervertebral disc degeneration, reduced bone volume, and chronic inflammation and fibrosis of paraspinal muscles. nih.gov While this study did not directly investigate DGLA, it establishes a relevant animal model for age-related degenerative disorders where the senolytic potential of compounds like DGLA could be further explored. fightaging.orgnih.gov

Role in Basal Innate Immunity in Caenorhabditis elegans Infection Models

The innate immune system is the first line of defense against pathogens. In C. elegans, certain polyunsaturated fatty acids are essential for maintaining basal immunity. nih.gov Studies using a C. elegans–Pseudomonas aeruginosa infection model have provided genetic evidence that the Δ6-desaturase enzyme, FAT-3, and its 18-carbon products, gamma-linolenic acid (GLA) and stearidonic acid (SDA), are required for basal innate immunity. nih.gov

Deficiencies in GLA and SDA render the nematodes more susceptible to bacterial infection. nih.gov This increased susceptibility is linked to reduced basal expression of several immune-related genes that encode antimicrobial peptides. nih.gov These fatty acids are necessary to maintain the basal activity of the p38 MAP kinase pathway, which is a conserved signaling pathway crucial for protecting against infections. nih.gov While this research highlights the importance of DGLA's immediate precursor, GLA, in immunity, the specific and direct role of DGLA itself in the basal innate immune response of C. elegans is an area that requires further clarification. nih.gov Another study identified the monounsaturated fatty acid oleate (B1233923) as necessary for the activation of the innate immune response to pathogens, a role distinct from the one described for GLA and SDA in maintaining basal immunity. nih.gov

Analytical and Biotechnological Methodologies for Dihomo Gamma Linolenic Acid Research

Analytical Quantification Methods for Dihomo-gamma-linolenic Acid and its Metabolites in Biological Samples

Accurate measurement of DGLA and its derivatives in biological samples such as plasma, serum, and tissues is fundamental to understanding its metabolism and impact on health and disease. Several chromatographic techniques are routinely employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and comprehensiveness.

Ultra Fast-Liquid Chromatography (UFLC) Coupled with Tandem Mass Spectrometry (MS/MS)

Ultra Fast-Liquid Chromatography (UFLC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful platform for the sensitive and specific quantification of DGLA and other polyunsaturated fatty acids (PUFAs). nih.govnih.gov This technique offers high throughput and requires minimal sample preparation, often involving a straightforward extraction process. lcms.cz The UFLC system provides rapid and efficient separation of analytes, which are then detected by the mass spectrometer.

Tandem mass spectrometry, particularly using the multiple reaction monitoring (MRM) mode, allows for highly selective detection and quantification. In MRM, specific precursor-to-product ion transitions for DGLA and its metabolites are monitored, minimizing interference from the complex biological matrix. nih.govnih.gov Negative electrospray ionization (ESI) is commonly used for the analysis of fatty acids. nih.govlcms.cz This methodology has been successfully applied to determine the levels of DGLA in human plasma and serum, providing valuable data for clinical research. nih.govlcms.cz

Table 1: Exemplary UFLC-MS/MS Parameters for DGLA Quantification

| Parameter | Description |

|---|---|

| Liquid Chromatography System | UFLC system (e.g., LC-20 AD UFLC XR, Shimadzu) nih.gov |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., LCMS-8040, Shimadzu) nih.gov |

| Chromatographic Column | Reversed-phase C18 column (e.g., Inertsil ODS-4, Shim-pack XR-ODSII) nih.govlcms.cz |

| Mobile Phase | Gradient elution with solvents such as acetonitrile (B52724) and water containing ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) nih.govlcms.cz |

| Flow Rate | Typically around 0.45 ml/min nih.govlcms.cz |

| Ionization Mode | Negative Electrospray Ionization (ESI) nih.govlcms.cz |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor Ion (m/z) for DGLA | 305.2 - 305.3 |

| Product Ion (m/z) for DGLA | Varies depending on the instrument and method |

Gas Chromatography for Comprehensive Fatty Acid Composition Analysis

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a gold-standard method for the comprehensive analysis of the total fatty acid composition of biological samples. nih.gov This technique provides a detailed profile of all fatty acids present, including DGLA, allowing for the assessment of relative proportions and the identification of metabolic shifts. nih.gov

A critical step in GC analysis of fatty acids is their conversion into volatile derivatives, most commonly fatty acid methyl esters (FAMEs), through a process called transesterification. nih.gov These FAMEs are then separated on a capillary GC column based on their boiling points and polarity. The separated FAMEs can be detected by a flame ionization detector (FID) for quantification or by a mass spectrometer for both quantification and definitive identification based on their mass spectra. nih.gov GC-MS offers enhanced sensitivity and specificity, which is particularly useful for identifying and quantifying less abundant fatty acids. nih.gov This method has been extensively used to study the effects of diet on the fatty acid composition of various tissues, including the incorporation of DGLA. nih.gov

Thin Layer Chromatography for Lipid Fraction Characterization

Thin layer chromatography (TLC) is a versatile and cost-effective technique used for the separation and characterization of different lipid classes within a biological sample. rockefeller.edunih.gov While not typically used for the direct quantification of individual fatty acids, TLC plays a crucial role in the initial fractionation of complex lipid extracts. nih.gov

In TLC, a sample is applied to a plate coated with a stationary phase, such as silica (B1680970) gel, and a mobile phase (solvent system) is allowed to move up the plate. rockefeller.edu Lipids are separated based on their polarity; for instance, neutral lipids like triacylglycerols and cholesteryl esters will migrate further up the plate than more polar lipids like phospholipids (B1166683). aocs.org After separation, the different lipid spots can be visualized using various reagents and scraped from the plate for subsequent analysis of their fatty acid composition, including DGLA, by methods like gas chromatography. cardiff.ac.uk This approach allows researchers to determine the distribution of DGLA among different lipid fractions, such as phospholipids and triacylglycerols. cardiff.ac.uk

Advanced In Vitro Cell Culture Models and Techniques

In vitro cell culture models are indispensable for elucidating the specific cellular and molecular mechanisms of action of DGLA. These models provide a controlled environment to study the effects of DGLA on various cell types involved in physiological and pathological processes.

Macrophage Cell Lines (e.g., THP-1, RAW264.7) and Primary Macrophage Cultures

Macrophage cell lines, such as the human THP-1 and murine RAW264.7, are widely used models to investigate the role of DGLA in inflammation and atherosclerosis. nih.govsemanticscholar.org These cell lines can be differentiated into macrophage-like cells and are valuable for studying processes like foam cell formation, inflammatory gene expression, and monocyte migration. nih.govcardiff.ac.uk

Research using these models has demonstrated that DGLA can attenuate the expression of pro-inflammatory genes induced by cytokines like interferon-γ in both human and mouse macrophages. nih.gov Furthermore, studies have shown that DGLA can inhibit chemokine-driven migration of monocytes, a key step in the development of atherosclerotic lesions. nih.gov In RAW264.7 macrophages, DGLA has been shown to be incorporated into membrane phospholipids, and its metabolism leads to the production of anti-inflammatory eicosanoids. nih.gov Primary human monocyte-derived macrophages (HMDM) are also utilized to confirm findings from cell lines and provide a more physiologically relevant model. nih.gov

Table 2: Research Findings on DGLA in Macrophage Models

| Cell Model | Key Research Findings |

|---|---|

| THP-1 (human) | DGLA attenuates IFN-γ induced expression of MCP-1 and ICAM-1. nih.gov DGLA inhibits MCP-1 driven monocytic migration. nih.gov DGLA is incorporated in a dose-dependent manner into lipid fractions. semanticscholar.org |

| RAW264.7 (murine) | DGLA inhibits the IFN-γ induced expression of MCP-1 and ICAM-1. nih.gov Stimulation with DGLA's precursor, eicosadienoic acid, leads to increased arachidonic acid incorporation and PGE2 production. nih.gov |

| Primary HMDM (human) | DGLA attenuates IFN-γ induced expression of MCP-1 and ICAM-1. nih.gov DGLA supplementation leads to reduced chemokine production and macrophage migration. nih.gov |

Fibroblast Models for Inducing and Studying Cellular Senescence

Fibroblast models are instrumental in studying cellular senescence, a state of irreversible cell cycle arrest implicated in aging and age-related diseases. Recent research has highlighted a connection between DGLA metabolism and cellular senescence.

Studies have shown that senescent cells exhibit altered levels of various polyunsaturated fatty acids, with a notable decrease in DGLA. biorxiv.org This reduction is linked to changes in the activity of desaturase enzymes. biorxiv.org Interestingly, the experimental repletion of DGLA in senescent fibroblast models has been found to selectively induce a form of cell death known as ferroptosis. biorxiv.org This suggests that the metabolic state of senescent cells, particularly their handling of DGLA, makes them vulnerable to this specific cell death pathway. These findings have opened up new avenues for research into senolytic therapies, which aim to selectively eliminate senescent cells. fightaging.org The use of fibroblast models allows for the controlled induction of senescence and the subsequent investigation of the effects of DGLA and related compounds on the fate of these cells. nih.gov

Cancer Cell Lines and Co-culture Models for Investigating Cell-Cell Interactions (e.g., Platelet-Ovarian Cancer Cell Interactions)

Dihomo-gamma-linolenic acid (DGLA) has been investigated for its anti-proliferative and pro-apoptotic effects in various cancer cell lines. Research has shown that DGLA can selectively target and eliminate tumor cells, often with little to no cytotoxic action on normal cells. nih.gov In co-culture experiments involving normal human skin fibroblasts and human breast cancer cells, the addition of DGLA resulted in the elimination of only the breast cancer cells. nih.gov This selective tumoricidal action is a significant area of interest in cancer research. nih.gov

The mechanisms behind DGLA's anti-cancer effects are multifaceted, involving the induction of apoptosis and lipid peroxidation in cancer cells. nih.gov Studies have utilized various human cancer cell lines, including those from the colon, cervix, and breast, to elucidate these mechanisms. nih.gov For instance, DGLA has been shown to inhibit the motility and invasiveness of human colon cancer cells by upregulating the expression of E-cadherin, a cell-adhesion molecule that suppresses metastasis. nih.gov

Co-culture models are particularly valuable for studying the complex interactions within the tumor microenvironment. A notable application is the investigation of platelet-ovarian cancer cell interactions. nih.govmdpi.com Thrombosis is a significant cause of mortality in ovarian cancer patients, suggesting a pathological interplay between the cancer and platelets. nih.gov To explore this, a cell co-culture model was developed to evaluate the interaction between ovarian cancer cells and platelets. nih.gov This model demonstrated that while both healthy and cancerous epithelial cells could cause platelet aggregation, platelets only influenced the spheroid formation of cancer cells. nih.gov Such models are instrumental in testing the effects of compounds like DGLA on these interactions. nih.gov However, one study using this model found that physiologically achievable concentrations of DGLA did not alter the effects of platelets on cancer spheroids or vice versa. nih.govexlibrisgroup.com

Below is a table summarizing the effects of Dihomo-gamma-linolenic acid (DGLA) on different cancer cell lines as observed in various studies.

| Cell Line Type | Observation with DGLA | Key Findings |

| Human Breast Cancer Cells | Selective elimination in co-culture with normal fibroblasts. nih.gov | DGLA exhibits selective tumoricidal action. nih.gov |

| Human Colon Cancer Cells | Inhibition of motility and invasiveness. nih.gov | Increased expression of E-cadherin. nih.gov |

| Human Cervical Carcinoma (HeLa) | Growth inhibition. nih.gov | Mediated by Prostaglandin (B15479496) E1 (PGE1) derived from DGLA via COX enzymes. nih.gov |